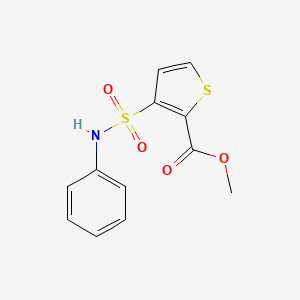

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate”, thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Arylation

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate serves as a key substrate in palladium-catalyzed regiospecific arylation processes. It has been demonstrated that thiophene-2-carboxylates substituted at the 3-position by sulfamoyl groups can be coupled with various aryl/heteroaryl bromides. This coupling occurs under conditions that promote in situ decarboxylation, leading exclusively to the formation of 5-arylated thiophene-3-sulfonic amides or esters. Such reactions are pivotal in synthesizing complex molecules for materials science and pharmaceutical research, showcasing the compound's versatility in facilitating selective carbon-carbon bond formation (Bheeter, Bera, & Doucet, 2013).

Photochemical Degradation of Crude Oil Components

Research into the environmental fate of crude oil components has involved this compound analogs, such as methylated benzothiophenes. Studies on the photochemical degradation of these compounds in aqueous solutions have elucidated pathways involving oxidation to carboxylic acids, ring opening, and sulfur oxidation. These findings are crucial for understanding the environmental impact of oil spills and the degradation behavior of sulfur-containing organic compounds in marine environments (Andersson & Bobinger, 1996).

Propiedades

IUPAC Name |

methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(7-8-18-11)19(15,16)13-9-5-3-2-4-6-9/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFJQZNRSISVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2602797.png)

![Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2602798.png)

![N-(3-Fluorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2602800.png)

![1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2602801.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2602804.png)

![Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2602810.png)

![Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate](/img/structure/B2602815.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2602818.png)

![2-[2-(3,4-Dimethoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2602819.png)